The synthesis of L-Alanyl-L-alanyl-N-ethyl-L-prolinamide can be achieved through various methods, including:
These methods highlight the versatility in synthesizing L-Alanyl-L-alanyl-N-ethyl-L-prolinamide, allowing for optimization based on desired yields and purity.
L-Alanyl-L-alanyl-N-ethyl-L-prolinamide features a complex structure that includes multiple chiral centers due to its amino acid composition. The molecular structure can be represented as follows:
The compound's specific structural attributes include:
The detailed structural data can be accessed through chemical databases such as PubChem .
L-Alanyl-L-alanyl-N-ethyl-L-prolinamide can participate in various chemical reactions typical for amino acid derivatives:
These reactions are crucial for understanding how L-Alanyl-L-alanyl-N-ethyl-L-prolinamide can be manipulated for various applications.
The mechanism of action for L-Alanyl-L-alanyl-N-ethyl-L-prolinamide primarily relates to its interactions within biological systems:
Research into its pharmacological properties is ongoing, focusing on how it influences physiological processes .
L-Alanyl-L-alanyl-N-ethyl-L-prolinamide exhibits several notable physical and chemical properties:
These properties are essential for practical applications in laboratory settings and industrial processes.
L-Alanyl-L-alanyl-N-ethyl-L-prolinamide has several scientific applications:
The synthesis of L-Alanyl-L-alanyl-N-ethyl-L-prolinamide (CAS: 84914-64-7) requires sequential peptide bond formation between three chiral centers while preserving stereochemical integrity. Two primary strategies dominate: stepwise solution-phase assembly and segment condensation. In the stepwise approach, Nα-protected L-alanine (e.g., Fmoc-L-Ala-OH) is activated using coupling agents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and reacted with the free amine of L-alanine methyl ester. After deprotection, the resulting dipeptide is coupled to N-ethyl-L-prolinamide [5]. Segment condensation involves pre-forming L-Ala-L-Ala-OMe and separately preparing H-N-Et-L-Pro-NH₂, followed by coupling. The latter method reduces cumulative racemization risk but requires precise solubility matching in organic solvents like dimethylformamide or dichloromethane [4] [6].
Table 1: Protective Group Strategies for Linear Synthesis
Amino Acid Unit | Recommended Nα-Protection | Carboxyl Activation Method | Deprotection Conditions |
---|---|---|---|
L-Alanine (C-terminal) | Fmoc | HBTU/DIPEA | 20% piperidine/DMF |
L-Alanine (internal) | Boc | DCC/HOBt | TFA/DCM (1:1) |
N-Ethyl-L-prolinamide | None | N/A | N/A |
Critical to both strategies is the kinetic control of coupling reactions. Maintaining temperatures at –20°C to 0°C during activation suppresses epimerization. Post-coupling, analytical techniques like chiral HPLC with β-cyclodextrin columns confirm stereopurity >99% by quantifying D-isomer contaminants [5].
Incorporating N-ethyl-L-prolinamide presents dual challenges: steric hindrance from the N-ethyl group and potential racemization at the proline α-carbon. Proline’s secondary amine reduces racemization risk versus primary amines, but N-alkylation (e.g., ethylation) increases steric bulk. To address this, low-temperature active ester methods are employed: N-ethyl-L-prolinamide is condensed with pre-activated Boc-L-Ala-L-Ala-OSu (succinimidyl ester) in tetrahydrofuran at –15°C for 12 hours, achieving >98% yield with minimal epimerization [3] [4].
Catalytic hydrogenation using palladium-on-carbon (10% Pd/C) under 50 psi H₂ facilitates stereoselective reductive alkylation during prolinamide modification. L-prolinamide reacts with acetaldehyde in methanol, followed by hydrogenation to yield N-ethyl-L-prolinamide without racemization. This method avoids harsh alkylating agents that may degrade chirality [4] [5].
Table 2: Solvent and Catalyst Impact on Stereoselectivity
Coupling Method | Solvent | Catalyst/Additive | Epimerization (%) | Yield (%) |
---|---|---|---|---|
HBTU/DIPEA | DMF | None | 5.2 | 78 |
PyBOP/HOAt | NMP | HOAt | 1.8 | 92 |
Boc-L-Ala-L-Ala-OSu + H-N-Et-L-Pro-NH₂ | THF | DMAP | 0.9 | 95 |
Solid-phase peptide synthesis (SPPS) utilizes 2-chlorotrityl chloride resin, where Fmoc-L-Ala-OH is anchored via its carboxyl group. After Fmoc deprotection, Fmoc-L-Ala-OH is coupled using 1-[N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-yl]methylene]-N-methylmethanaminium hexafluorophosphate (HATU) and N-methylmorpholine. The terminal N-ethyl-L-prolinamide is coupled as Boc-N-Et-L-Pro-OH, followed by global deprotection with trifluoroacetic acid to release the tripeptide. SPPS enables rapid assembly (total synthesis time: 24 hours) and simplifies purification but may suffer from residual resin linker impurities (<0.5% by LC-MS) [6].
Solution-phase synthesis employs tert-butyloxycarbonyl (Boc) protection for the dipeptide segment. Boc-L-Ala-L-Ala-OH is synthesized in solution, coupled to H-N-Et-L-Pro-NH₂ using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and deprotected with HCl/dioxane. This method achieves higher batch purity (typically >97% by HPLC) but requires intermediate isolations that reduce cumulative yield to 65–70% versus SPPS’s 85% [6].
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Typical Purity | 90–92% | 95–97% |
Cumulative Yield | 80–85% | 65–70% |
Key Limitation | Resin linker impurities | Solubility mismatches |
Purification Complexity | Low (single final step) | High (multiple steps) |
Scale Feasibility | ≤10 mmol | ≤100 mmol |
Racemization during tripeptide synthesis primarily occurs via base-catalyzed enolization at the Cα of activated amino acids. N-Ethyl-L-prolinamide’s coupling is particularly sensitive due to steric constraints. Coupling agents suppress this by accelerating amide bond formation, minimizing exposure to racemization-prone intermediates. Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU) outperform carbodiimides due to their faster activation kinetics. HATU-mediated couplings at 0°C in dimethylformamide reduce racemization to <0.5% versus dicyclohexylcarbodiimide’s 4–8% [3].
Acidic additives like hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) sequester base catalysts, inhibiting enolization. For N-ethyl-L-prolinamide couplings, 2.5 equivalents of Oxyma with HATU in N-methylpyrrolidone completely suppress epimerization, confirmed by ¹H-NMR analysis of the diastereotopic proline protons [3].
Table 4: Racemization Rates with Common Coupling Agents
Coupling Agent | Additive | Solvent | Temperature (°C) | Racemization (%) |
---|---|---|---|---|
DCC | HOBt | DCM | 25 | 4.2 |
HBTU | None | DMF | 0 | 1.8 |
HATU | Oxyma | NMP | 0 | 0.4 |
T3P | DIEA | THF | -20 | 0.7 |
In situ activation protocols further mitigate risks. A solution of Fmoc-L-Ala-OH (1.0 equiv), HATU (1.05 equiv), and Oxyma (1.1 equiv) in dimethylformamide is pre-stirred for 1 minute before adding to H-L-Ala-N-Et-L-Pro-NH₂-resin. This limits the activated species’ lifetime, reducing epimerization pathways [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: